(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
Description
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is a chiral bis(oxazoline) ligand featuring a methylene (–CH2–) bridge connecting two 4-benzyl-substituted oxazoline rings. Each oxazoline moiety is in the 4R configuration, rendering the compound enantiomerically pure. This ligand is part of a broader class of bis(oxazoline) (BOX) ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Cu, Ni) and induce high enantioselectivity in reactions such as cyclopropanations, fluorinations, and cross-couplings .
Properties
IUPAC Name |
4-benzyl-2-[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGIVZKTXYTIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Synthetic Chemistry Applications
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is primarily utilized as a building block for synthesizing more complex molecules. Its structural properties enable the development of diverse chemical libraries, which are essential for drug discovery and material science applications.
Key Reactions
- Oxidation : The compound can be oxidized to yield various oxazole derivatives.
- Reduction : It can undergo reduction to form more saturated heterocycles.
- Substitution Reactions : The isopropyl groups can be substituted with other functional groups under specific conditions .
Biological Research Applications
The compound demonstrates potential in biological studies, particularly in enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Case Studies
- Enzyme Inhibition : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic research and potential therapeutic applications.
- Receptor Modulation : Studies indicate that the compound can modulate receptor activity, which may lead to new insights into drug design targeting specific receptors .
Medicinal Chemistry Applications
In the field of medicine, (4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is being explored as a lead compound for developing new therapeutic agents. Its derivatives are under investigation for their efficacy against various diseases.
Potential Therapeutic Uses
- Anticancer Agents : Preliminary studies suggest that certain derivatives may exhibit anticancer properties by targeting specific cancer cell pathways.
- Antimicrobial Activity : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics .
Industrial Applications
The compound is also relevant in industrial applications, particularly in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.
Industrial Use Cases
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Bridge : Methylene (–CH2–), which offers moderate flexibility compared to rigid cyclic bridges.
- Substituents : Benzyl (phenylmethyl) groups at the 4-position of each oxazoline ring, providing steric bulk and electronic modulation.
- Molecular Formula : C23H24N2O2 (inferred from analogous structures in –21).
- Molecular Weight : 360.44 g/mol.
Structural and Stereochemical Variations
Bis(oxazoline) ligands differ primarily in bridge type, substituents, and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Bis(oxazoline) Ligands
Key Observations:
Bridge Flexibility :
- The methylene bridge in the target compound allows conformational adaptability, whereas cyclic bridges (e.g., cyclopentylidene, dibenzofurandiyl) enforce rigidity, influencing metal coordination geometry and enantioselectivity .
- Cyclopropane bridges () create highly constrained environments, favoring specific transition states in copper-catalyzed reactions.
Substituent Effects: Benzyl vs. For example, DBFOX/PH (phenyl substituents) excels in Diels-Alder reactions due to balanced steric and electronic profiles . Diphenyl Substituents: Provide strong π-stacking interactions but may reduce solubility in nonpolar solvents .
Stereochemical Control :
- The R,R configuration is critical for achieving high enantiomeric excess (e.g., >99% ee in asymmetric fluorination using cyclopropane-bridged ligands) .
Catalytic Performance
- Methylene-Bridged Ligands : Exhibit versatility in nickel-catalyzed cross-couplings () due to their adaptable bite angles.
- Cyclopentylidene-Bridged Ligands : Demonstrate superior performance in asymmetric alkylations, where rigidity enhances stereocontrol .
- DBFOX/PH : Achieves >90% ee in Mukaiyama aldol reactions, attributed to its planar dibenzofuran backbone .
Biological Activity
(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] is a chemical compound with significant potential in biological applications. Its molecular formula is and it has a molecular weight of 334.41 g/mol. This compound features two oxazole rings connected by a methylene bridge, which contributes to its unique structural properties and biological activity.
The biological activity of (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] primarily involves its interaction with various biological macromolecules. The compound can modulate enzyme activity and receptor functions through:
- Hydrogen bonding : Interactions with polar residues in target proteins.
- Hydrophobic interactions : Binding to nonpolar regions of enzymes or receptors.
- Van der Waals forces : Contributing to the stabilization of the ligand-receptor complex.
These interactions can lead to significant changes in the conformation and function of the target molecules, influencing various biochemical pathways.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may have applications in:
- Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor modulation : Acting as agonists or antagonists for various receptors, potentially influencing conditions such as diabetes and cancer.
Case Studies and Research Findings
- Diabetes Treatment : A study explored the role of oxazole derivatives in modulating PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is crucial for insulin sensitivity. Compounds similar to (4R,4'R)-2,2'-methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole] have shown promise in enhancing insulin secretion and improving glucose metabolism .
- Anticancer Activity : Research has indicated that certain oxazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves disrupting cellular signaling pathways essential for cancer cell proliferation .
- Antimicrobial Properties : Some studies suggest that oxazole-based compounds can inhibit bacterial growth by targeting specific metabolic enzymes within microbial cells .
Data Table: Biological Activity Summary
Q & A
Basic: What are the reliable synthetic routes for preparing (4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]?
This bis(oxazoline) ligand is typically synthesized via a multistep procedure starting from dibenzofuran derivatives. A validated method involves reacting dibenzofuran with (R)-phenylglycinol under reflux conditions in the presence of a dehydrating agent (e.g., PCl₃ or Ti(OiPr)₄) to form the oxazoline rings. Chiral purity is maintained by using enantiomerically pure starting materials and controlled reaction temperatures (60–80°C). Purification via recrystallization from ethanol/water mixtures ensures high stereochemical fidelity .
Basic: How can researchers confirm the stereochemical purity of this compound?
Key characterization methods include:
- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluents to resolve enantiomers.
- X-ray crystallography : Resolving absolute configuration via single-crystal diffraction (e.g., CCDC-deposited structures) .
- NMR spectroscopy : Analyzing coupling constants (e.g., ) in the oxazoline rings to confirm diastereomeric ratios.
- Optical rotation : Comparing [α] values with literature data (e.g., +152° in CHCl₃ for the (4R,4'R)-enantiomer) .
Advanced: What role does this compound play in asymmetric catalysis?
As a chiral bis(oxazoline) ligand, it coordinates to transition metals (e.g., Cu(II), Ni(II)) to form enantioselective catalysts. Applications include:
- Asymmetric Diels-Alder reactions : Achieving >90% enantiomeric excess (ee) in cycloadditions between dienophiles and cyclopentadiene .
- Mukaiyama aldol reactions : Catalyzing stereoselective C–C bond formation with silyl enol ethers .
- Mechanistic insight : The ligand’s rigid C-symmetric structure enforces facial selectivity in metal complexes, critical for high stereocontrol .
Advanced: How can enantiomeric excess (ee) be optimized during catalytic applications?
Key factors include:
- Metal center selection : Cu(OTf)₂ often outperforms Fe(III) or Zn(II) in cyclopropanation reactions.
- Solvent effects : Nonpolar solvents (toluene, CH₂Cl₂) enhance steric differentiation at the metal center.
- Additives : Molecular sieves or sub-stoichiometric Brønsted acids (e.g., AcOH) improve reaction rates and ee .
- Temperature control : Lower temperatures (–20°C to 0°C) reduce racemization in sensitive substrates .
Advanced: How should researchers address contradictory data in catalytic performance across studies?
Discrepancies often arise from:
- Metal-ligand ratio : Deviations from 1:1 stoichiometry (e.g., excess ligand) can alter turnover frequency.
- Substrate scope : Electron-deficient substrates may require modified reaction conditions (e.g., higher Lewis acidity).
- Impurity profiles : Trace moisture or oxygen can deactivate metal centers. Validate reproducibility using inert atmospheres (N₂/Ar) and rigorously dried solvents .
Advanced: What techniques are used to study reaction mechanisms involving this ligand?
- In situ NMR monitoring : Observing intermediate species (e.g., metal-enolate complexes) in deuterated solvents.
- Kinetic isotope effects (KIE) : Probing rate-determining steps using deuterated substrates.
- DFT calculations : Modeling transition states to rationalize stereoselectivity trends .
- EPR spectroscopy : Characterizing paramagnetic Cu(II) intermediates in radical-mediated reactions .
Basic: What safety protocols are critical when handling hazardous reagents in its synthesis?
- Dehydrating agents (PCl₃, TiCl₄) : Use under inert gas with anhydrous conditions; neutralize spills with NaHCO₃.
- Solvents (DMSO, DMF) : Employ fume hoods and PPE (gloves, goggles) to prevent dermal exposure.
- Waste disposal : Segregate halogenated waste (e.g., dichloromethane) for approved incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
